1-Azido-3-methoxy-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-3-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol. This compound has gained significant attention in the scientific community due to its potential implications in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 1-Azido-3-methoxy-2-methylbenzene typically involves multistep reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require stringent control of reaction conditions to ensure the safety and efficiency of the process .
Analyse Chemischer Reaktionen
1-Azido-3-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the azido group results in the formation of an amine derivative .
Wissenschaftliche Forschungsanwendungen
1-Azido-3-methoxy-2-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocycles, such as pyrroles, pyrazoles, and isoxazoles.
Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: The compound is used in material sciences for polymer cross-linking and the development of advanced materials.
Wirkmechanismus
The mechanism of action of 1-Azido-3-methoxy-2-methylbenzene involves the reactivity of the azido group. This group can undergo thermal or photolytic decomposition to release nitrogen gas and form highly reactive nitrenes . These nitrenes can then participate in various chemical reactions, such as insertion into C-H bonds or cycloaddition reactions .
Vergleich Mit ähnlichen Verbindungen
1-Azido-3-methoxy-2-methylbenzene can be compared with other azido-substituted benzene derivatives, such as:
- 1-Azido-4-methoxybenzene
- 1-Azido-2-methoxybenzene
- 1-Azido-3-methylbenzene
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes . For example, the presence of both the methoxy and methyl groups can affect the electron density on the benzene ring and the stability of intermediates formed during reactions .
Eigenschaften
Molekularformel |
C8H9N3O |
---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
1-azido-3-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H9N3O/c1-6-7(10-11-9)4-3-5-8(6)12-2/h3-5H,1-2H3 |
InChI-Schlüssel |
ZUDZYJASNOBXFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1OC)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.